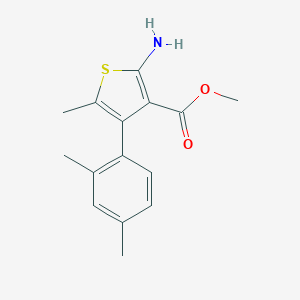

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

Vue d'ensemble

Description

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and biological applications. This particular compound is characterized by its complex structure, which includes an amino group, a dimethylphenyl group, and a methyl ester group attached to the thiophene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile in the presence of a base.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with a dimethylphenyl halide in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that thiophene derivatives, including methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate, exhibit varying degrees of antimicrobial activity depending on the substituents at position-2 of the thiophene ring. A study demonstrated that modifications to this position significantly influenced biological efficacy against various pathogens.

Case Study: Synthesis of New Heterocycles

In a recent study, researchers synthesized new heterocyclic compounds from this compound by reacting it with different nucleophiles and electrophiles. The resulting compounds showed enhanced antimicrobial activity compared to the parent compound, suggesting potential for development as therapeutic agents.

Material Science

Dyes and Pigments

this compound has been utilized in the synthesis of azo disperse dyes. These dyes are particularly valuable in textile applications due to their excellent light and wash fastness properties. The dyes synthesized from this compound have been tested on polyester and nylon fabrics, yielding very good fastness results.

Non-textile Applications

Beyond textiles, these dyes have found applications in photodynamic therapy (PDT), lasers, reprographic technology, and non-linear optical systems. The excellent performance of these dyes in diverse applications is attributed to their stability and reactivity, making them suitable for advanced material science applications.

Organic Chemistry

Suzuki-Miyaura Coupling

this compound serves as a valuable reagent in the Suzuki-Miyaura coupling reaction—a key method for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules by linking different chemical fragments through transition metal catalysis.

Data Table: Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Modifications at position-2 enhance biological activity against pathogens. |

| Material Science | Dye synthesis | Excellent light and wash fastness properties on textiles. |

| Organic Chemistry | Suzuki-Miyaura coupling | Facilitates carbon-carbon bond formation for complex organic molecules. |

Mécanisme D'action

The mechanism of action of Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-amino-4-phenylthiophene-3-carboxylate

- Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate

- Methyl 2-amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxylate

Uniqueness

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar thiophene derivatives.

Activité Biologique

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS No. 351156-17-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 275.37 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature and ability to participate in π-π stacking interactions.

Antitumor Activity

Research has indicated that compounds containing thiophene moieties exhibit significant antitumor properties. The presence of the methyl group at the 5-position of the thiophene ring enhances cytotoxicity against various cancer cell lines. For instance, studies have shown that similar structures with modifications in the phenyl ring can lead to improved activity against cancer cells, suggesting that this compound may possess similar properties due to its structural features .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| Compound B | U251 (glioblastoma) | <10 | |

| This compound | TBD | TBD |

Antimycobacterial Activity

In addition to antitumor effects, there is emerging evidence that compounds similar to this compound exhibit activity against Mycobacterium tuberculosis. The mechanism is believed to involve interference with bacterial cell wall synthesis or metabolic pathways crucial for bacterial survival .

Table 2: Antimycobacterial Activity

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various thiophene derivatives demonstrated that modifications in substituents significantly influence their potency. The presence of dimethyl groups on the phenyl ring was correlated with enhanced cytotoxicity against several cancer cell lines .

- Structure-Activity Relationship (SAR) : Detailed SAR analyses have indicated that the positioning of functional groups on the thiophene ring and adjacent phenyl rings plays a critical role in determining biological activity. Compounds with electron-donating groups at specific positions showed increased interaction with target proteins involved in cell proliferation and apoptosis .

- In Vivo Studies : Preliminary in vivo studies are necessary to confirm the therapeutic potential observed in vitro. These studies will help elucidate the pharmacokinetics and pharmacodynamics of this compound.

Propriétés

IUPAC Name |

methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-8-5-6-11(9(2)7-8)12-10(3)19-14(16)13(12)15(17)18-4/h5-7H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCGBVVXODSNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358016 | |

| Record name | methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351156-17-7 | |

| Record name | methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.